molecular formula C10H11Cl2NO2 B310393 N-(2,5-dichlorophenyl)-2-ethoxyacetamide

N-(2,5-dichlorophenyl)-2-ethoxyacetamide

Cat. No.: B310393
M. Wt: 248.1 g/mol
InChI Key: NABGUQUTZDNZFS-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 2,5-dichlorophenyl group attached to the nitrogen atom and an ethoxy (-OCH₂CH₃) substituent on the α-carbon of the acetamide backbone. The 2,5-dichloro substitution on the phenyl ring introduces steric and electronic effects distinct from other positional isomers (e.g., 2,6- or 3,4-dichloro) .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.1 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-ethoxyacetamide

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-6-10(14)13-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

NABGUQUTZDNZFS-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Application Toxicity (if available) Key Structural Features Reference
N-(2,5-Dichlorophenyl)-2-ethoxyacetamide 2,5-dichlorophenyl; ethoxy on acetamide Not explicitly reported (likely agrochemical/pharmaceutical) Not reported Ethoxy group enhances lipophilicity; 2,5-Cl steric effects
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-dichlorophenyl; thiazol ring Structural mimic of benzylpenicillin; ligand for coordination chemistry Not reported Twisted phenyl-thiazol dihedral angle (79.7°); hydrogen-bonded 1D chains
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl; methoxymethyl Herbicide (inhibits fatty acid elongation) EPA classification: Likely carcinogenic Methoxymethyl group enhances soil mobility
N-(2,5-Dichlorophenyl)acetamide 2,5-dichlorophenyl (no ethoxy) Not specified Rat oral LD₅₀: 4100 mg/kg (low toxicity) Simpler structure; higher Cl content increases electron-withdrawing effects
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 3,4-dichlorophenyl; pyrazolyl ring Ligand for metal coordination Not reported Variable dihedral angles (44.5°–77.5°); R₂²(10) hydrogen-bonded dimers
Lidocaine Impurity K (N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide) 2,6-dimethylphenyl; ethylmethylamino Local anesthetic impurity Not reported Amino group modifies pharmacodynamics; dimethylphenyl reduces steric hindrance

Key Findings

Substituent Effects on Bioactivity :

  • Chlorine Position : The 2,5-dichloro configuration in the target compound contrasts with 2,6- or 3,4-dichloro analogs. For instance, 2,6-dichlorophenyl derivatives (e.g., ) exhibit structural mimicry of benzylpenicillin, while 3,4-dichloro substitution () enables diverse hydrogen-bonding patterns in crystal lattices .
  • Ethoxy vs. Methoxy/Methyl : The ethoxy group in the target compound likely increases lipophilicity compared to methoxy (alachlor) or methyl (lidocaine impurity) groups, affecting membrane permeability and metabolic stability .

Toxicity Profile :

  • The simpler analog N-(2,5-dichlorophenyl)acetamide () shows low acute toxicity (LD₅₀: 4100 mg/kg), suggesting that ethoxy substitution may alter metabolic pathways but requires empirical validation .

Structural Flexibility and Conformation :

  • Compounds with heterocyclic substituents (e.g., thiazol or pyrazol rings) exhibit distinct conformational dynamics. For example, the thiazol derivative () forms 1D hydrogen-bonded chains, while pyrazolyl analogs () adopt variable dihedral angles (44.5°–77.5°), influencing packing stability .

Agrochemical Relevance :

  • Chloroacetamides like alachlor () demonstrate the importance of N-alkyl and aryl substitutions in herbicidal activity. The target compound’s ethoxy group may offer unique interactions with biological targets, though specific data are lacking .

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